

Dehydroalanine: A Comprehensive Technical Guide to its Chemical Properties and Applications

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Compound of Interest

Compound Name: Dehydroalanine

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Introduction

Dehydroalanine (Dha) is a non-proteinogenic α,β -unsaturated amino acid that plays a significant role in both biological systems and synthetic chemistry.^[1] Although it does not exist in its free form, Dha is found naturally as a residue in various peptides of microbial origin, including antimicrobial peptides like nisin, lantibiotics, and microcystins.^[1] Its unique electrophilic character, arising from the α,β -unsaturated carbonyl group, makes it a versatile tool for protein modification, peptide engineering, and drug development. This guide provides an in-depth overview of the chemical properties of **dehydroalanine**, including its reactivity, stability, and spectroscopic characteristics, along with detailed experimental protocols and its relevance in biological pathways.

Chemical Properties of Dehydroalanine

Dehydroalanine's chemical behavior is dominated by the electrophilicity of its α,β -unsaturated system, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical biology and drug development.

Reactivity and Stability

Free **dehydroalanine** is unstable and readily hydrolyzes to pyruvate and ammonia.[1] However, when incorporated into a peptide backbone (N-acylated derivatives), the **dehydroalanine** residue is significantly more stable.[1]

The primary mode of reactivity for **dehydroalanine** is the Michael-type conjugate addition. A wide range of nucleophiles can react with the β -carbon of the Dha residue, leading to the formation of various amino acid derivatives. This reaction is a powerful tool for the site-specific modification of peptides and proteins.[2]

Common Nucleophiles for Michael Addition to **Dehydroalanine**:

- **Thiols**: Cysteine residues, glutathione, and other thiol-containing small molecules readily add to **dehydroalanine** to form thioether linkages, such as lanthionine and lysinoalanine.[1] This reaction is fundamental to the biosynthesis of lantibiotic peptides.
- **Amines**: The primary and secondary amines of lysine residues and other amino-containing compounds can add to **dehydroalanine**, forming cross-linked proteins.
- **Phosphines**: Water-soluble phosphines have been shown to react cleanly and rapidly with **dehydroalanine** in a peptide context.[3]
- **Sulfinic Acids**: This novel bioconjugation reaction leads to the rapid formation of sulfone linkages in a chemoselective manner.

The rate of Michael addition to **dehydroalanine** amides is remarkably accelerated in water, which is advantageous for biocompatible labeling applications.[4][5]

Dehydroalanine residues can also undergo palladium-mediated cross-coupling reactions, allowing for the introduction of aryl groups.[6]

Quantitative Physicochemical Data

While comprehensive quantitative data for **dehydroalanine** is dispersed across the literature, the following table summarizes key available parameters.

Property	Value	Notes and References
Molecular Formula	C ₃ H ₅ NO ₂	[7]
Molar Mass	87.08 g/mol	[7]
UV-Vis Absorption (λ _{max})	~220 nm	For poly(dehydroalanine) in HFIP.[8]
¹ H NMR Chemical Shifts (in peptides)	Vinyl protons: ~5.5-6.7 ppm	Highly dependent on the peptide sequence and solvent. For example, in nisin, Dha-5 vinyl protons appear at 5.47 and 5.59 ppm, and Dha-33 at 5.77 ppm.[9]
IR Absorption (N-H stretch in poly(Dha))	3369 and 3259 cm ⁻¹	Indicative of different hydrogen bonding patterns.[8][10]
Reaction Kinetics (Phosphine Addition)	Pseudo-first order rate constant: 0.126 min ⁻¹	For the addition of a phosphine nucleophile to a Dha-containing peptide at 1 mM.[3]

Experimental Protocols

Synthesis of Dehydroalanine-Containing Peptides via Oxidative Elimination of Phenylselenocysteine

This method is a widely used and robust strategy for the site-specific incorporation of **dehydroalanine** into peptides.[11][12][13]

Materials:

- Fmoc-L-Ser(tBu)-OH
- Diphenyl diselenide (PhSe)₂
- Sodium borohydride (NaBH₄)
- Fmoc-protected amino acids for solid-phase peptide synthesis (SPPS)

- Rink Amide resin
- Piperidine solution (20% in DMF)
- HBTU/HOBt or other suitable coupling reagents
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
- Sodium periodate (NaIO_4) or hydrogen peroxide (H_2O_2)
- HPLC for purification and analysis

Procedure:

- Synthesis of Fmoc-L-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH): This precursor is synthesized in a multi-step process from Fmoc-L-Ser(tBu)-OH. A key step involves the ring-opening of a β -lactone intermediate with sodium phenylselenide, which is generated in situ from diphenyl diselenide and a reducing agent like sodium borohydride.[\[13\]](#)
- Solid-Phase Peptide Synthesis (SPPS): The desired peptide is assembled on a solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS protocols. Fmoc-Sec(Ph)-OH is incorporated at the desired position using standard coupling conditions.
- Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a TFA cleavage cocktail. The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.
- Oxidative Elimination: The purified phenylselenocysteine-containing peptide is dissolved in an aqueous buffer (e.g., phosphate buffer, pH 7). An oxidizing agent, such as sodium periodate (NaIO_4) or hydrogen peroxide (H_2O_2), is added to the solution.[\[12\]](#)[\[14\]](#) The reaction is typically stirred at room temperature and monitored by HPLC until the conversion to the **dehydroalanine**-containing peptide is complete.
- Purification: The final **dehydroalanine**-containing peptide is purified by reverse-phase HPLC.

Michael Addition of a Thiol to a Dehydroalanine-Containing Peptide

This protocol describes a general procedure for the modification of a **dehydroalanine** residue with a thiol-containing molecule.[\[15\]](#)

Materials:

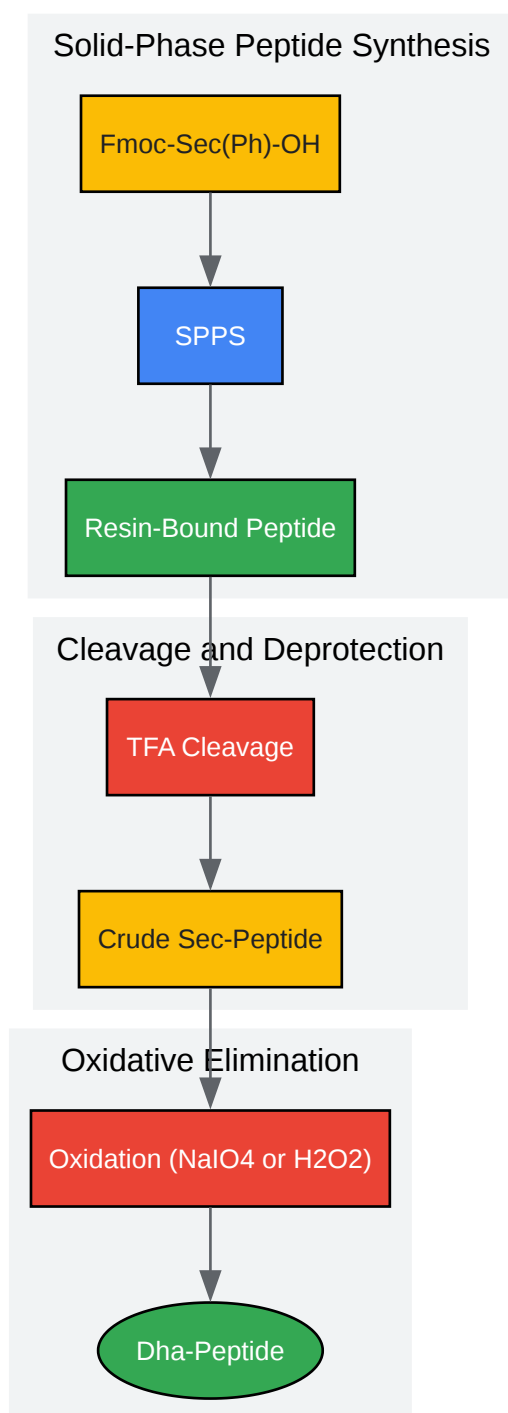
- **Dehydroalanine**-containing peptide
- Thiol-containing molecule (e.g., cysteine, glutathione, or a synthetic thiol)
- Aqueous buffer (e.g., phosphate buffer, pH 7-8)
- HPLC for purification and analysis

Procedure:

- **Reaction Setup:** The **dehydroalanine**-containing peptide is dissolved in the aqueous buffer.
- **Addition of Thiol:** An excess of the thiol-containing molecule is added to the peptide solution. The reaction is typically performed at room temperature.
- **Reaction Monitoring:** The progress of the Michael addition is monitored by HPLC or mass spectrometry. The reaction time can vary from minutes to hours depending on the reactivity of the thiol and the peptide sequence.
- **Purification:** Once the reaction is complete, the modified peptide is purified by reverse-phase HPLC to remove the excess thiol and any unreacted starting material.

Visualizing Dehydroalanine Chemistry: Workflows and Pathways

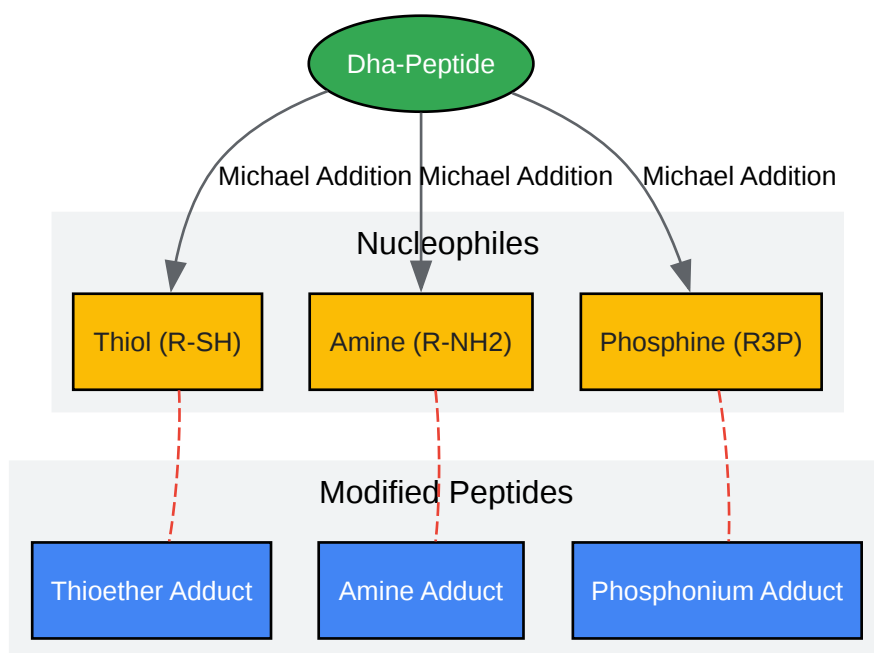
Synthesis of Dehydroalanine-Containing Peptides



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Caption: Workflow for the synthesis of a **dehydroalanine**-containing peptide.

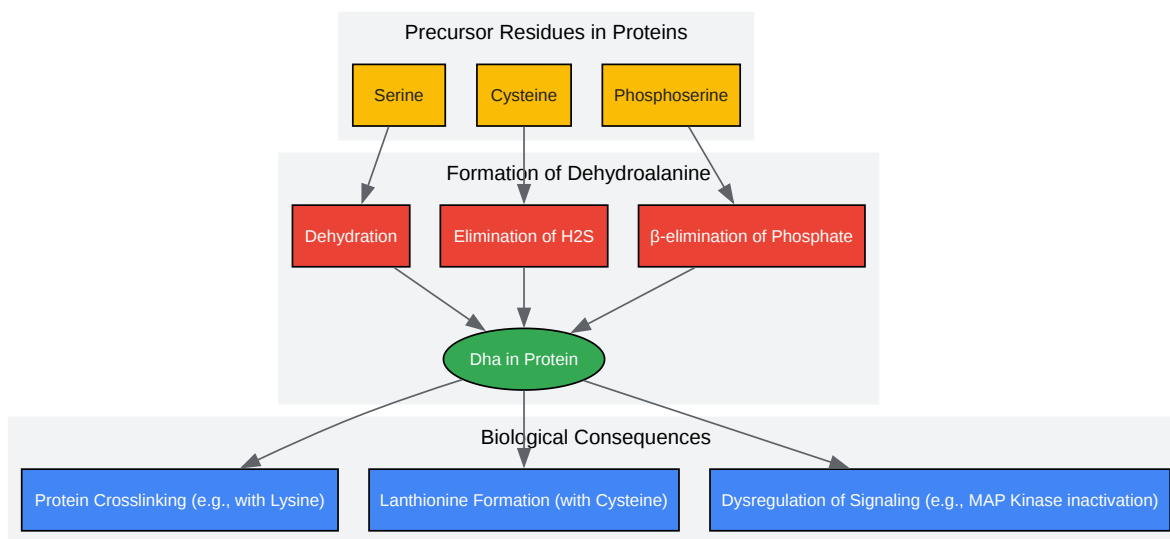
Reactivity of Dehydroalanine: Michael Addition



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Caption: Michael addition reactivity of **dehydroalanine** with various nucleophiles.

Biological Formation and Consequence of Dehydroalanine



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Caption: Biological formation and consequences of **dehydroalanine** residues in proteins.

Conclusion

Dehydroalanine is a chemically versatile and biologically significant amino acid residue. Its electrophilic nature allows for a wide range of site-specific modifications of peptides and proteins, making it an invaluable tool for researchers in chemistry, biology, and medicine. The ability to introduce **dehydroalanine** into peptides synthetically has opened up new avenues for creating novel bioconjugates, probing biological processes, and developing new therapeutic agents. As our understanding of the chemistry and biology of **dehydroalanine** continues to grow, so too will its applications in science and technology.

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